Hexaethynylbenzene Enables Graphdiyne with Semiconductor Conductivity; Triethynylbenzene Yields Hydrogen-Substituted GDY with Disrupted Conjugation
The structural distinction between HEB and its simplest trifunctional analog, 1,3,5-triethynylbenzene (TEB), directly determines the electronic quality of the resulting graphdiyne (GDY) film. Cross-coupling of HEB at a liquid/liquid or gas/liquid interface produces crystalline multilayer GDY nanosheets with a measured electrical conductivity of 2.516 × 10⁻⁴ S m⁻¹, characteristic of a semiconductor [1]. In contrast, TEB-derived hydrogen-substituted graphdiyne (HsGDY) lacks the continuous diacetylenic linkage network, resulting in inferior long-range conjugation and electronic properties that are not benchmarked for semiconductor applications [2]. This difference in precursor architecture—six reactive termini versus three—enables HEB to generate the fully sp–sp² hybridized graphdiyne lattice, directly impacting material quality and device suitability.
| Evidence Dimension | Electrical conductivity of resulting graphdiyne film |
|---|---|
| Target Compound Data | 2.516 × 10⁻⁴ S m⁻¹ (HEB-derived GDY film on copper) |
| Comparator Or Baseline | 1,3,5-triethynylbenzene (TEB): yields HsGDY; no comparable semiconductor conductivity reported |
| Quantified Difference | HEB-derived GDY exhibits measurable semiconductor behavior; TEB-derived HsGDY is not characterized as a semiconductor |
| Conditions | Liquid/liquid or gas/liquid interfacial cross-coupling on copper substrate; room temperature |
Why This Matters
The ability to produce semiconducting graphdiyne films is directly tied to the hexaethynyl monomer structure; substituting TEB compromises the electronic quality of the final 2D material, making HEB the mandatory precursor for electronic-grade GDY.
- [1] Liu, H. et al. (2010) Architecture of graphdiyne nanoscale films. Chemical Communications, 46(19), 3256–3258. doi:10.1039/c0cc00035a View Source
- [2] Matsuoka, R. et al. (2017) Crystalline Graphdiyne Nanosheets Produced at a Gas/Liquid or Liquid/Liquid Interface. Journal of the American Chemical Society, 139(8), 3145–3152. doi:10.1021/jacs.6b12776 View Source
